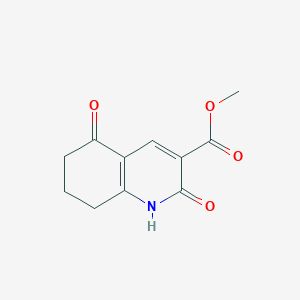

Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 650597-74-3, molecular formula: C₁₁H₁₁NO₄) is a hexahydroquinoline derivative characterized by a bicyclic scaffold with keto groups at positions 2 and 5 and a methyl ester at position 3 . It is synthesized via multicomponent reactions, often involving diketones, aldehydes, and ammonium salts under catalytic conditions. This compound serves as a precursor for pharmacologically active molecules, particularly in cardiovascular and antimicrobial research .

Properties

IUPAC Name |

methyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-11(15)7-5-6-8(12-10(7)14)3-2-4-9(6)13/h5H,2-4H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYXUVSUSOCWRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586489 | |

| Record name | Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650597-74-3 | |

| Record name | Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the cyclization of a diketone with an amine in the presence of a dehydrating agent. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield hydroquinoline derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted quinolines.

Scientific Research Applications

Medicinal Chemistry

Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of hexahydroquinoline compounds exhibit antimicrobial properties. Research indicates that modifications to the structure can enhance efficacy against various bacterial strains .

- Anti-inflammatory Effects : Compounds similar to methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline have demonstrated anti-inflammatory effects in preclinical models. The mechanism is believed to involve inhibition of pro-inflammatory cytokines .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

- Synthesis of Heterocycles : Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline can be utilized in the synthesis of various heterocyclic compounds. Its structure allows for further functionalization and incorporation into more complex molecules .

Materials Science

In materials science, methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline derivatives are explored for their potential use in:

- Polymer Chemistry : The compound's reactivity makes it suitable for incorporation into polymer matrices. Research is ongoing into its use in creating polymers with enhanced mechanical properties and thermal stability .

- Nanomaterials : Recent studies have investigated the use of this compound in the development of nanomaterials for drug delivery systems due to its biocompatibility and ability to form nanoparticles .

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal examined the antimicrobial properties of methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations compared to control groups .

Case Study 2: Synthesis Applications

In a synthetic chemistry context, researchers utilized methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline as a precursor for synthesizing novel quinoline-based compounds. These compounds showed promising results in preliminary biological assays targeting cancer cells .

Mechanism of Action

The mechanism by which Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Substituent Variations at Position 4

The biological activity of hexahydroquinoline derivatives is highly sensitive to substituents at position 4:

- This compound exhibited moderate cardiomyogenic activity in preclinical studies .

- Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: The phenyl substituent at position 4 and ethyl ester at position 3 contribute to a twisted-boat conformation in crystallographic studies, which may influence binding to calcium channels .

Ester Group Modifications at Position 3

The ester group at position 3 affects solubility and metabolic stability:

- Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate: The methyl ester offers moderate hydrolytic stability compared to bulkier esters. Its molecular weight (237.2 g/mol) and logP (~0.59) suggest balanced hydrophilicity .

- Ethyl analogs : Ethyl esters (e.g., compound 10 in ) exhibit longer half-lives in vivo due to slower esterase cleavage but may reduce aqueous solubility .

- Carboxylic acid derivatives: 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: 106551-76-2) has higher polarity (PSA: 87.23 Ų), making it suitable for ionic interactions in drug-receptor complexes .

Substituent Effects on Conformation and Activity

- 7,7-Dimethyl substitution: Compounds like 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: 106551-79-5) adopt rigid boat conformations, stabilizing interactions with hydrophobic pockets in target proteins .

- Bulky ester groups: Ethyl 2,7,7-trimethyl-4-(4-difluoromethoxyphenyl)-5-oxo-hexahydroquinoline-3-carboxylate (compound 3b in ) showed enhanced inhibitory activity against protein targets, attributed to steric effects and improved binding affinity .

Key Data Table: Structural and Physicochemical Properties

Research Findings and Implications

- Structure-Activity Relationship (SAR) : Bulky substituents at position 4 (e.g., cyclohexylphenyl, difluoromethoxyphenyl) correlate with improved target affinity, while methyl esters at position 3 balance stability and bioavailability .

- Conformational Analysis : X-ray crystallography reveals that 7,7-dimethyl substitution enforces a boat conformation, optimizing van der Waals interactions in hydrophobic binding sites .

- Synthetic Accessibility: ZrOCl₂·8H₂O catalyzed reactions efficiently yield hexahydroquinoline derivatives, enabling scalable production of analogs for drug discovery .

Biological Activity

Methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 650597-74-3) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₁NO₄

- Molecular Weight : 221.21 g/mol

- Purity : Typically ≥97% .

The compound features a quinoline core with two carbonyl groups and a carboxylate moiety that contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer activities. For instance:

- A study evaluated various quinoline derivatives for their cytotoxic effects on cancer cell lines. Certain derivatives demonstrated potent activity against MCF-7 breast cancer cells and exhibited selective COX-2 inhibitory properties .

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | COX-2 Selectivity Index |

|---|---|---|---|

| 9c | MCF-7 | 0.17 | 97.6 |

| Celecoxib | MCF-7 | 0.05 | 405 |

Anti-inflammatory Activity

Methyl 2,5-dioxo derivatives have shown promise as anti-inflammatory agents:

- In vitro studies have highlighted their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. The structure-activity relationship (SAR) of these compounds suggests that specific substituents on the quinoline ring enhance their inhibitory potency against COX enzymes .

The mechanisms by which methyl 2,5-dioxo compounds exert their biological effects include:

- Inhibition of COX Enzymes : The compounds selectively inhibit COX-2 over COX-1, making them potential candidates for anti-inflammatory therapies with reduced gastrointestinal side effects.

- Induction of Apoptosis : Some studies have indicated that these compounds can trigger apoptotic pathways in cancer cells through the modulation of key signaling pathways such as NF-kB and iNOS inhibition .

Study on Selective COX Inhibition

A notable study involved the synthesis and evaluation of several hexahydroquinoline derivatives as selective COX inhibitors. Compound 9c was identified as a potent COX-2 inhibitor with an IC50 value comparable to celecoxib, a well-known anti-inflammatory drug. Molecular docking studies further elucidated the binding interactions within the active site of COX-2 .

Evaluation in Zebrafish Model

Another innovative approach utilized zebrafish embryos to assess the toxicity and anticancer efficacy of methyl derivatives. The results indicated that certain compounds significantly inhibited tumor growth while exhibiting manageable toxicity levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.